molecular formula C15H11BrO B7883758 3-(4-bromophenyl)-1-phenylprop-2-en-1-one

3-(4-bromophenyl)-1-phenylprop-2-en-1-one

Cat. No.: B7883758
M. Wt: 287.15 g/mol
InChI Key: JFARWEWTPMAQHW-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-phenylprop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities. Chalcones are characterized by the presence of two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl system. This compound has gained attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-bromobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 3-(4-bromophenyl)-1-phenylprop-2-en-1-one is its antimicrobial properties. Studies have shown that derivatives of chalcone exhibit significant activity against various bacterial strains. For instance, a study evaluated the antimicrobial efficacy of synthesized chalcone-thiosemicarbazones, including derivatives of this compound, against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as potential new drugs for treating infections .

Anti-Cancer Properties

Research has also focused on the anti-cancer potential of this compound. Chalcones have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. A notable study highlighted that derivatives of this compound demonstrated cytotoxic effects on cancer cell lines, suggesting their potential as anti-cancer agents .

Organic Electronics

In material science, this compound has been explored for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and exhibit good electron transport properties makes it a candidate for enhancing device performance .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Antimicrobial ActivityEfficacy against Staphylococcus aureus and E. coli
Anti-Cancer PropertiesInduction of apoptosis in cancer cell lines
Organic ElectronicsUse in OLEDs and OPVs

Case Study 1: Antimicrobial Efficacy

A series of chalcone derivatives were synthesized, including those based on this compound. These compounds were tested against several bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.

Case Study 2: Anti-Cancer Activity

In vitro studies demonstrated that treatment with chalcone derivatives led to a dose-dependent decrease in viability of breast cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with these compounds, indicating their potential as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-(4-Bromophenyl)-1-phenylprop-2-en-1-one can be compared with other chalcone derivatives and similar compounds:

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal polymers.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with biological activities.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Biological Activity

3-(4-bromophenyl)-1-phenylprop-2-en-1-one, commonly known as 4-bromochalcone, is a member of the chalcone family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The following sections detail its biological activities, including anticancer, antimicrobial, and antiparasitic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H11BrO
  • Molecular Weight : 287.16 g/mol
  • Melting Point : 124.0 to 128.0 °C

The structure of 4-bromochalcone consists of a bromophenyl group attached to a phenylpropene backbone, which contributes to its reactivity and biological properties.

Anticancer Activity

Several studies have investigated the anticancer potential of chalcones, including 4-bromochalcone. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
A2058 Melanoma0.58
HCT116 Colon Cancer4.363
MDA-MB-231 BreastNot specified

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as ERK and AKT .

Antimicrobial Activity

Chalcones have been reported to possess antimicrobial properties. In particular, studies have shown that 4-bromochalcone exhibits activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

These findings suggest that 4-bromochalcone could serve as a lead compound for developing new antimicrobial agents.

Antiparasitic Activity

Research has also highlighted the antiparasitic effects of chalcones. For instance, derivatives of chalcones have shown promising results against Leishmania amazonensis, indicating potential for treating leishmaniasis.

Compound Activity Reference
5e (Chalcone derivative)Significant antiparasitic effect against L. amazonensis
4-bromochalconeModerate activity

Case Studies

A notable study evaluated the pharmacokinetic properties of chalcone derivatives, including their interaction with human serum albumin (HSA). The study utilized spectroscopic techniques and molecular docking to assess binding affinities, revealing that electronic withdrawing groups enhance biological activity .

Properties

IUPAC Name

3-(4-bromophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFARWEWTPMAQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774-66-9
Record name 4-Bromochalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

By a procedure similar to that of example 1.59.1, starting from 4-bromobenzaldehyde and acetophenone, 3-(4-bromophenyl)-1-phenylprop-2-en-1-one was obtained as yellow solid.
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Synthesis routes and methods II

Procedure details

Sodium hydroxide (1.88 g, 47 mmol) and 4-bromoacetophenone (7.47 g, 37.5 mmol) were dissolved in water (15 mL) and ethanol (50 mL). Benzaldehyde (4.00 g, 37.5 mmol) dissolved in ethanol (20 mL) was added dropwise to the acetophenone solution. A slurry quickly formed, which was allowed to stir overnight. The slurry was filtered, was with water until the filtrate was neutral to pH paper, and dried at 100° C. for 12 hours. A light tan solid was obtained (10.0 g, 93% yield).
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4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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